4-(1,3-benzodioxol-5-ylcarbonyl)morpholine

Description

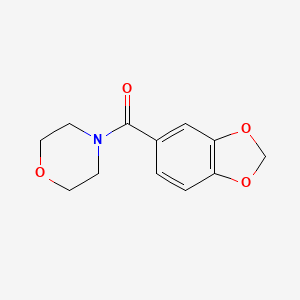

The molecule 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine, with the chemical formula C12H13NO4, is a synthetic organic compound that has garnered interest within the scientific community. It is characterized by the fusion of a benzodioxole ring and a morpholine (B109124) ring, linked by a carbonyl group. This unique structural arrangement positions it as a compound of interest for further exploration in various research applications.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 63916-59-6 |

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | (1,3-Benzodioxol-5-yl)(morpholino)methanone |

The benzodioxole moiety, also known as methylenedioxyphenyl, is a significant structural motif found in a variety of naturally occurring and synthetic compounds. Its presence is associated with a wide range of biological activities, including antiepileptic, analgesic, antituberculosis, and antimicrobial properties. researchgate.net The 1,3-benzodioxole (B145889) ring system is a key component in many pharmacologically active molecules and has been investigated for its potential in the development of new therapeutic agents. researchgate.net For instance, derivatives of benzodioxole have been explored as inhibitors of enzymes like c-Src and Abl kinases, which are implicated in cancer progression. nih.gov

The morpholine scaffold is another privileged structure in medicinal chemistry. chemicalbook.com As a heterocyclic compound containing both amine and ether functional groups, morpholine is a versatile building block in the synthesis of numerous drugs. chemicalbook.comwikipedia.org Its inclusion in a molecule can enhance desirable properties such as aqueous solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with biological targets. smolecule.com The morpholine ring is a component of several approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its utility extends to its use as a solvent and a corrosion inhibitor in industrial applications. wikipedia.orgatamanchemicals.com

The historical significance of both benzodioxole and morpholine moieties in drug discovery is well-documented. The 1,3-benzodioxole group is present in naturally occurring compounds like safrole, which has served as a precursor for the synthesis of various derivatives with biological activity. researchgate.net Research into benzodioxole-containing compounds has led to the development of molecules with diverse therapeutic potential. For example, some benzodioxole derivatives have been investigated for their ability to act as antitumor agents. researchgate.net

The journey of morpholine in medicinal chemistry began with its synthesis and subsequent recognition of its value as a versatile scaffold. wikipedia.org Its incorporation into quinoline (B57606) derivatives has been explored for developing potential cholinesterase inhibitors. mdpi.com Furthermore, the synthesis of morpholines and their derivatives has been a continuous area of research, with various methods being developed to create substituted morpholines for diverse applications. organic-chemistry.orgchemrxiv.org The industrial production of morpholine, often through the dehydration of diethanolamine, highlights its broad utility. wikipedia.orggoogle.com

The conjugation of benzodioxole and morpholine moieties into a single molecule, such as this compound, presents a compelling rationale for academic investigation. The combination of these two pharmacologically significant scaffolds offers the potential for synergistic or novel biological activities. The benzodioxole component can provide a platform for interaction with various biological targets, while the morpholine ring can enhance pharmacokinetic properties and provide additional points for interaction. chemicalbook.comsmolecule.com

The exploration of such hybrid molecules is driven by the continuous need for new chemical entities with improved efficacy and selectivity for treating a range of diseases. The synthesis and study of compounds like 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and N'-(5-chloro-1,3-benzodioxol-4-yl)-N-(3-morpholin-4-ylphenyl)pyrimidine-2,4-diamine exemplify the efforts to create complex molecules with potential therapeutic applications. evitachem.comdrugbank.com The investigation of this compound and related structures is a logical progression in the field, aiming to uncover new structure-activity relationships and identify lead compounds for drug discovery programs. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-12(13-3-5-15-6-4-13)9-1-2-10-11(7-9)17-8-16-10/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOZHSSMPMWZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981017 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63916-59-6 | |

| Record name | Morpholine, 4-(1,3-benzodioxol-5-ylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063916596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 1,3 Benzodioxol 5 Ylcarbonyl Morpholine and Its Analogues

Established Synthetic Pathways to the Benzodioxole-Morpholine Core Structure

The formation of the 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine core structure is primarily achieved through standard amide bond formation reactions. The most common and established pathway involves the acylation of morpholine (B109124) with an activated derivative of 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid).

A typical laboratory-scale synthesis involves converting 1,3-benzodioxole-5-carboxylic acid into its more reactive acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com This activated intermediate, 1,3-benzodioxole-5-carbonyl chloride, is then reacted with morpholine in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the target amide.

Another well-established approach involves direct amide coupling reactions. This method utilizes coupling agents to facilitate the reaction between the carboxylic acid and morpholine without the need to isolate the acid chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

General synthetic reviews of morpholine derivatives also highlight cyclization reactions as a fundamental pathway. researchgate.netnih.gov These routes often start from 1,2-amino alcohols, which undergo reactions such as N-alkylation followed by intramolecular cyclization to form the morpholine ring. researchgate.nete3s-conferences.org For the specific target compound, this would represent a more complex, multi-step approach where the benzodioxole carbonyl moiety is introduced before or after the formation of the morpholine ring.

Table 1: Comparison of Established Synthetic Pathways

| Method | Starting Materials | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride Route | 1,3-Benzodioxole-5-carboxylic acid, Morpholine | Thionyl chloride (SOCl₂) or Oxalyl chloride, Base (e.g., Triethylamine) | Two steps: 1. Acid chloride formation. 2. Amidation at room temperature or slightly elevated temperatures. | researchgate.netmdpi.com |

| Direct Amide Coupling | 1,3-Benzodioxole-5-carboxylic acid, Morpholine | Coupling agents (e.g., DCC, EDC), Additives (e.g., HOBt) | One-pot reaction, typically in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). | researchgate.net |

| Cyclization Route | 1,2-Amino alcohols | Chloroacetyl chloride, Reducing agents (e.g., Boron or Aluminum hydrides) | Multi-step process involving N-acylation, cyclization to a morpholinone, followed by reduction. | e3s-conferences.orgchemrxiv.org |

Exploration of Novel and Sustainable Synthetic Routes for Benzamide (B126) and Related Morpholine Derivatives

In line with the principles of green chemistry, research has focused on developing more sustainable and efficient synthetic methods for benzamides and morpholine derivatives. These novel routes aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

One such approach is the use of microwave irradiation in solvent-free conditions. researchgate.net This technique can significantly accelerate reaction times and often leads to higher yields compared to conventional heating methods. For instance, the synthesis of 4-morpholino benzamide has been achieved by reacting 4-morpholino benzonitrile (B105546) under microwave irradiation, followed by partial hydrolysis. researchgate.net This highlights a potential sustainable pathway for related amide structures.

Another significant advancement is the development of redox-neutral protocols for morpholine synthesis from 1,2-amino alcohols. A recently reported method uses ethylene (B1197577) sulfate (B86663) as a key reagent, which cleanly monoalkylates primary amines. chemrxiv.org This two-step process, involving monoalkylation and subsequent cyclization, circumvents the traditional three-step sequence that uses chloroacetyl chloride and requires a separate reduction step with metal hydrides. chemrxiv.org This approach is not only more step-economical but also avoids the waste associated with reducing agents. chemrxiv.org

The development of one-pot, multi-component reactions also represents a sustainable strategy. Four-component reactions involving β-amino alcohols, glyoxal, boronic acids, and amines have been used to construct 2-aminomorpholines, showcasing the potential for building complex morpholine scaffolds in a single, efficient operation. researchgate.net

Strategies for Stereoselective Synthesis and Enantiomeric Purity Considerations for Analogues

While this compound itself is achiral, many of its analogues possess one or more stereocenters, making stereoselective synthesis a critical consideration for research. The biological activity of chiral molecules is often dependent on their specific stereochemistry.

A powerful strategy for the stereoselective synthesis of morpholine derivatives is polymer-supported synthesis. researchgate.netnih.gov This method often starts with chiral amino acids, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, immobilized on a solid support. Following N-alkylation and N-acylation/sulfonylation steps, the target molecules are cleaved from the resin. The inclusion of a reducing agent like triethylsilane (TES) during the trifluoroacetic acid (TFA)-mediated cleavage can lead to the stereoselective formation of a new chiral center, yielding morpholine-3-carboxylic acid derivatives with high enantiomeric purity. researchgate.netnih.gov

Palladium-catalyzed carboamination reactions have also emerged as an effective method for producing enantiopure cis-3,5-disubstituted morpholines. e3s-conferences.org This approach involves an intramolecular reaction on a substrate derived from an enantiomerically pure amino alcohol, ensuring the stereochemistry is retained in the final morpholine product. e3s-conferences.org These advanced catalytic methods provide access to specific stereoisomers that are difficult to obtain through classical synthesis. e3s-conferences.org

Design and Synthesis of Structurally Diverse Analogues and Bioisosteres of the Core Scaffold

The design and synthesis of structurally diverse analogues are central to exploring the structure-activity relationships (SAR) of the benzodioxole-morpholine scaffold. This involves systematic modification of the benzodioxole ring, the morpholine moiety, and the amide linker.

Bioisosteric Replacement of the Morpholine Ring: The morpholine ring is a common pharmacophore, but it can be metabolically labile. Replacing it with bioisosteres—substituents or groups with similar physical or chemical properties—can advantageously alter pharmacokinetic properties like metabolic stability and lipophilicity. enamine.net Libraries of morpholine analogues, including spirocyclic and substituted versions, have been designed and synthesized to provide structurally novel scaffolds for drug discovery. enamine.netenamine.netchemrxiv.org

Modification of the Benzodioxole Ring: The benzodioxole ring system can be modified by introducing various substituents to probe interactions with biological targets. For instance, derivatives of 6-benzyl-1,3-benzodioxole have been synthesized where the substitution pattern on the benzyl (B1604629) moiety was systematically varied. nih.gov Studies on other benzodioxole derivatives have explored the introduction of halogen atoms and acetic acid side chains to modulate activity. nih.gov

Complex Analogue Synthesis: More complex analogues have been constructed where the benzodioxole and morpholine groups are part of a larger, more rigid scaffold. One example involves the synthesis of a pyrimidin-4(3H)-one derivative where a benzodioxole methyl group is attached at the 6-position and a morpholinoethyl group is linked via a sulfanyl (B85325) bridge at the 2-position. researchgate.net Such complex designs allow for the exploration of more defined three-dimensional chemical space.

Table 2: Examples of Structurally Diverse Analogues

| Analogue Type | Modification Strategy | Example Structure/Description | Purpose | Reference |

|---|---|---|---|---|

| Morpholine Bioisosteres | Replacement of the morpholine ring with analogues (e.g., thiomorpholine, piperazine (B1678402), spirocyclic morpholines). | Bis-morpholine spiroacetals. | Improve pharmacokinetic properties (e.g., metabolic stability). | enamine.netchemrxiv.org |

| Substituted Benzodioxoles | Addition of functional groups to the aromatic ring system. | 6-benzyl-1,3-benzodioxole derivatives with varied methoxy (B1213986) substitutions on the benzyl ring. | Probe structure-activity relationships and target binding. | nih.govnih.gov |

| Complex Scaffolds | Incorporation of the core motifs into a larger, multi-ring system. | 6-(1,3-Benzodioxol-5-ylmethyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. | Create conformationally restricted analogues for enhanced potency or selectivity. | researchgate.net |

Post-Synthetic Modification and Functionalization Techniques for Enhanced Research Utility

Post-synthetic modification allows for the rapid diversification of a core scaffold, enabling the creation of a library of related compounds from a common intermediate. This is a highly efficient strategy in medicinal chemistry for optimizing lead compounds.

Functionalization can be achieved by designing the initial synthesis to include a reactive handle on the core this compound structure. For example, if the benzodioxole ring were synthesized with a precursor group like a nitro or halogen substituent, this group could be subsequently modified through reduction, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or nucleophilic aromatic substitution to introduce a wide array of functional groups.

Similarly, analogues can be designed for late-stage functionalization. For example, a synthetic route that produces a 6-(chloromethyl)- researchgate.netenamine.netsmolecule.comtriazino[2,3-c]quinazolin-2-one core allows for subsequent reaction with various thiol-containing molecules, such as 2-sulfanylacetic acid, to create a diverse set of derivatives through nucleophilic substitution. mdpi.com This highlights how a reactive benzylic halide can serve as a point for post-synthetic diversification.

The synthesis of N-substituted benzamide derivatives often involves modifying a pre-existing amide-containing structure. nih.gov For instance, a core benzamide structure can be elaborated by alkylation or acylation at different positions, provided suitable functional groups are present. This approach is fundamental to SAR studies, where the impact of small, systematic changes to the molecule is evaluated. nih.gov

Elucidation of Molecular Interactions and Biochemical Mechanisms of 4 1,3 Benzodioxol 5 Ylcarbonyl Morpholine

In Vitro Receptor Binding and Allosteric Modulation Studies (e.g., AMPA Receptors)

While direct receptor binding data for 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine is not extensively documented in publicly available literature, the structural motifs it contains are present in known modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are critical for fast synaptic transmission in the central nervous system, and their modulation can impact cognitive function. nih.govmdpi.comfrontiersin.org

Positive allosteric modulators (PAMs) of AMPA receptors, known as ampakines, bind to an allosteric site at the interface between the subunits of the dimeric ligand-binding domain, which can stabilize the open form of the receptor or reduce desensitization. mdpi.com Classical chemotypes for AMPA receptor PAMs include benzamides and benzothiadiazines. nih.gov For instance, derivatives of piperonylic acid (1,3-benzodioxole-5-carboxylic acid) have been synthesized and shown to influence the central nervous system, with a particular focus on AMPA receptors. researchgate.net

Furthermore, compounds incorporating a morpholine (B109124) ring have been developed as AMPA receptor modulators. For example, the replacement of a piperidine (B6355638) fragment with a morpholine ring in certain benzamide (B126) structures has been noted in the development of ampakines like CX691. nih.gov This suggests that the morpholine moiety is a viable component in the design of AMPA receptor modulators.

A study on new allosteric modulators of AMPA receptors involving derivatives with a spiro[1,3-benzodioxole-2,1′-cyclohexane]-5-carboxamide core demonstrated high potency in radioligand binding studies. mdpi.com These compounds were found to enhance the binding of a known PAM, suggesting a synergistic effect and the potential for complex allosteric modulation. mdpi.com Although these molecules are structurally more complex than this compound, the presence of the benzodioxole carboxamide moiety is a noteworthy commonality.

The table below summarizes findings for related AMPA receptor modulators.

| Compound Class | Key Structural Moiety | Observed Effect | Reference |

| Benzamide Derivatives | Benzamide, Morpholine | Positive allosteric modulation of AMPA receptors. | nih.gov |

| Piperonylic Acid Amides | 1,3-Benzodioxole-5-carboxylic acid | Influence on the central nervous system, particularly AMPA receptors. | researchgate.net |

| Spiro[1,3-benzodioxole] Derivatives | Spiro[1,3-benzodioxole-2,1′-cyclohexane]-5-carboxamide | High-potency binding and synergistic enhancement of PAM binding. | mdpi.com |

| Isoxazole-4-carboxamide Derivatives | Isoxazole-4-carboxamide | Potent inhibition of AMPA receptor activity and alteration of biophysical gating properties. | nih.gov |

Enzyme Kinetics and Inhibition/Activation Mechanisms (e.g., Carbonic Anhydrase, Tyrosinase, PI3K, α-Glucosidase, COX)

The inhibitory potential of this compound against various enzymes can be inferred from studies on compounds with similar structural features.

Carbonic Anhydrase (CA): While direct inhibition data for the target compound is unavailable, both phenols and morpholine-containing sulfonamides are known to inhibit carbonic anhydrases. The mechanism often involves the binding of the inhibitor to the zinc ion in the enzyme's active site.

Tyrosinase: Tyrosinase inhibitors are of interest for conditions related to hyperpigmentation. Compounds with a benzodioxole moiety have been investigated in this context, although specific kinetic data for this compound is lacking.

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is implicated in cancer. nih.govnih.govbio-connect.nltbzmed.ac.irmdpi.com Morpholine is a key pharmacophore in many PI3K inhibitors. For example, the well-known PI3K inhibitor ZSTK474 features two morpholine rings, one of which forms a critical hydrogen bond with the hinge region of the p110α catalytic subunit. nih.gov The morpholine ring's ability to form favorable interactions within the ATP-binding site contributes to the inhibitory activity of these compounds. nih.govacs.org

α-Glucosidase: Inhibitors of α-glucosidase are used in the management of type 2 diabetes. While various heterocyclic compounds have been explored as α-glucosidase inhibitors, specific data for this compound is not available. However, a study on benzodioxol carboxamide derivatives showed their potential as antidiabetic agents, suggesting that this structural class may interact with enzymes involved in glucose metabolism. mdpi.com

Cyclooxygenase (COX): COX enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). A study on novel benzodioxole derivatives, specifically benzodioxole aryl acetates and acetic acids, demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov For example, a benzodioxole acetic acid derivative showed IC50 values of 1.45 µM and 3.34 µM against COX-1 and COX-2, respectively. nih.gov This indicates that the benzodioxole scaffold can be accommodated within the active site of COX enzymes.

The table below presents inhibitory data for structurally related compounds against various enzymes.

| Enzyme | Compound Class/Example | IC50/Ki | Inhibition Type | Reference |

| PI3Kα | ZSTK474 (contains morpholine) | 37 nM | Not Specified | nih.gov |

| COX-1 | Benzodioxole acetic acid derivative (4a) | 1.45 µM | Not Specified | nih.gov |

| COX-2 | Benzodioxole acetic acid derivative (4a) | 3.34 µM | Not Specified | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Ibu-am5 (Ibuprofen analogue) | 4.7 µM (pH 6) | Non-competitive | nih.gov |

Modulation of Signal Transduction Pathways and Gene Expression Profiles in Cellular Models

While specific studies on the effect of this compound on signal transduction and gene expression are not available, research on related compounds provides potential insights.

Compounds containing the 1,3-benzodioxole (B145889) moiety have been shown to modulate various signaling pathways. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a potent inhibitor of c-Src and Abl kinases, which are key components of signaling pathways involved in cancer progression. nih.gov This suggests that the benzodioxole group can be part of a pharmacophore that interacts with the ATP-binding site of kinases, thereby modulating downstream signaling events.

The morpholine ring is also a common feature in molecules that modulate signaling pathways. It is often incorporated to improve pharmacokinetic properties and can also contribute to target binding. acs.orgnih.gov In the context of the PI3K/Akt/mTOR pathway, morpholine-containing inhibitors effectively block the signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis. nih.govnih.govtbzmed.ac.ir

Furthermore, a study on 1,3-benzodioxole derivatives as auxin receptor agonists found that these compounds could induce a transcriptional response similar to auxin and down-regulate the expression of root growth-inhibiting genes in plants. researchgate.net This demonstrates that benzodioxole-containing molecules can have a significant impact on gene expression profiles.

Investigations into Tubulin Polymerization Inhibition and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs. nih.govnih.govresearchgate.net While there are no direct studies on this compound, research on related structures is informative.

A study on noscapine (B1679977) analogues, which contain a 1,3-benzodioxole moiety, demonstrated that modifications to this part of the molecule could lead to potent antiproliferative activity. nih.gov One such analogue, a dioxino-containing derivative, exhibited an EC50 value of 0.73 µM against breast cancer cells and was found to inhibit tubulin polymerization. nih.gov X-ray crystallography of a related deuterated noscapine derivative bound to tubulin revealed the key interactions within the binding site, highlighting the role of the benzodioxole-containing scaffold. nih.gov

This suggests that the 1,3-benzodioxole moiety can be a component of molecules that bind to tubulin and disrupt microtubule dynamics. The following table summarizes the activity of a related noscapine analogue.

| Compound | Cell Line | EC50 | Mechanism | Reference |

| Dioxino-containing noscapine analogue (20) | MCF-7 (Breast Cancer) | 0.73 µM | Tubulin polymerization inhibition | nih.gov |

Cellular Uptake and Intracellular Distribution Dynamics in Model Systems

The cellular uptake and intracellular distribution of a compound are crucial for its biological activity. The physicochemical properties of this compound, particularly the presence of the morpholine ring, are expected to influence these processes.

The morpholine moiety is often incorporated into drug candidates to enhance their physicochemical properties, including solubility and membrane permeability. acs.orgnih.gov The nitrogen atom in the morpholine ring is weakly basic, which can aid in crossing cellular membranes. The cellular uptake of some morpholine-containing compounds has been shown to be mediated by endocytosis. nih.gov

A study on heptamethine cyanine (B1664457) dyes containing a morpholine group found that these compounds were rapidly internalized into cancer cells, localizing primarily in lysosomes and mitochondria. nih.gov The uptake mechanism was identified as endocytosis involving OATP receptors and clathrin-mediated pathways. nih.gov

The table below outlines the observed uptake mechanisms for related compounds.

| Compound Class | Uptake Mechanism | Intracellular Localization | Reference |

| Morpholine-containing cyanine dyes | Endocytosis (OATP- and clathrin-mediated) | Lysosomes, Mitochondria | nih.gov |

| Polymersomes | Endocytosis | Early endosomes, Lysosomes | nih.gov |

Structure Activity Relationship Sar and Computational Studies of 4 1,3 Benzodioxol 5 Ylcarbonyl Morpholine Analogues

Systematic Exploration of Substituent Effects on Biological Activity within Benzodioxole-Morpholine Frameworks

The benzodioxole-morpholine scaffold is a privileged structure in medicinal chemistry, with the morpholine (B109124) ring often improving the pharmacokinetic profile of bioactive molecules. nih.govresearchgate.net Systematic modifications to this framework are crucial for delineating the structure-activity relationships that govern biological activity.

Research on related benzodioxole derivatives has shown that the nature and position of substituents significantly impact their biological effects. For instance, in studies of benzodioxole compounds as cyclooxygenase (COX) inhibitors, the introduction of halogen atoms to the aromatic system altered inhibitory activity and selectivity. nih.gov Specifically, while a non-halogenated acetic acid derivative showed potent inhibition of both COX-1 and COX-2, halogenated acetate (B1210297) derivatives displayed better selectivity for COX-2. nih.gov This suggests that substitutions on the benzodioxole ring of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine could modulate its interaction with biological targets.

Similarly, modifications to the morpholine ring are known to have profound effects on activity. In a study on zampanolide (B1247547) analogues, replacing the natural tetrahydropyran (B127337) ring with a substituted morpholine moiety led to compounds with varying cytotoxic potency. nih.gov N-acetyl and N-benzoyl derivatives exhibited nanomolar antiproliferative activity, comparable to the natural product, whereas an N-tosyl derivative was significantly less active. nih.gov This highlights the sensitivity of biological activity to the electronic and steric properties of the substituent on the morpholine nitrogen.

These findings underscore the importance of systematically exploring substitutions at various positions on both the benzodioxole and morpholine rings to develop a comprehensive SAR profile for this class of compounds.

Table 1: Hypothetical Substituent Effects on the Benzodioxole-Morpholine Scaffold

| Modification Site | Substituent (R) | Predicted Effect on Activity | Rationale |

| Benzodioxole Ring | Halogen (e.g., Cl, F) | May increase or decrease potency and/or selectivity. | Based on studies of related benzodioxole COX inhibitors where halogens altered activity. nih.gov |

| Methoxy (B1213986) (-OCH₃) | Could enhance binding through hydrogen bond acceptance. | Common modification to explore electronic effects. | |

| Amino (-NH₂) | Introduces a hydrogen bond donor, potentially altering target interaction. | Can significantly change polarity and binding modes. | |

| Morpholine Ring | N-Acetyl (-COCH₃) | Potentially maintain or enhance activity. | N-acetyl morpholine analogues of zampanolide retained high potency. nih.gov |

| N-Benzoyl (-COPh) | Potentially maintain or enhance activity. | N-benzoyl morpholine analogues of zampanolide also retained high potency. nih.gov | |

| N-Tosyl (-SO₂C₇H₇) | Likely to decrease activity. | N-tosyl substitution significantly reduced the activity of zampanolide analogues. nih.gov |

Pharmacophore Modeling and Ligand-Based Design Approaches for Novel Entities

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. herts.ac.uk This approach is particularly valuable when the structure of the biological target is unknown. For the this compound framework, a pharmacophore model would be constructed by analyzing a set of active and inactive analogues.

The key features of the this compound scaffold that would likely contribute to a pharmacophore model include:

Hydrogen Bond Acceptors: The oxygen atoms of the morpholine ring and the carbonyl group are potent hydrogen bond acceptors. smolecule.com

Aromatic/Hydrophobic Region: The planar benzodioxole ring provides a distinct region for aromatic stacking or hydrophobic interactions. smolecule.com

Molecular Shape and Rigidity: The relatively rigid connection between the benzodioxole and morpholine moieties imparts a defined conformational preference that can be critical for receptor fit.

Computational studies on designer benzodiazepines have successfully used pharmacophore modeling to confirm the importance of hydrophobic and polar functions identified through QSAR analysis, supporting their binding predictions to GABA-A receptors. nih.govnih.gov A similar strategy could be applied to benzodioxole-morpholine analogues. By aligning the structures of several active compounds, a common feature hypothesis can be generated. This model can then be used as a 3D query to screen virtual libraries for new molecules that possess the same essential features but a different chemical backbone, a process known as scaffold hopping. semanticscholar.orgnih.gov Ligand-based design, informed by such pharmacophore models and QSAR findings, enables the rational creation of novel entities with predicted biological activity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

When a biological target is identified, molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the binding of ligands like this compound analogues. springernature.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand within the binding site of a target protein. nih.gov The process involves preparing the 3D structures of the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. ekb.eg For instance, docking studies on morpholine-based heterocycles against dihydrofolate reductase (DHFR) helped to rationalize their observed antitumor activity by identifying key interactions within the active site. nih.gov Similarly, docking could elucidate how this compound analogues interact with a specific enzyme or receptor, highlighting crucial hydrogen bonds, hydrophobic interactions, or pi-stacking with amino acid residues.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and conformational dynamics of the ligand-protein complex over time. dntb.gov.uaabap.co.in Following docking, an MD simulation can be run to observe the movements of the ligand and protein atoms, assessing the stability of the predicted binding pose. mdpi.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to measure the stability of the complex and the flexibility of individual residues, respectively. abap.co.inmdpi.com A stable complex with low RMSD values would support the docking prediction. MD simulations have been effectively used to study the interactions of various small molecules with their biological targets, confirming binding stability and providing insights into the energetics of the interaction. nih.govabap.co.in These computational techniques are invaluable for prioritizing candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects. fiveable.meucl.ac.uk

Developing a QSAR model for this compound analogues involves several steps:

Data Set Compilation: A dataset of analogues with experimentally determined biological activities is assembled. nih.gov

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). pensoft.net

Model Generation and Validation: A statistical method, such as multiple linear regression (MLR), is used to create an equation linking the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com The resulting model's robustness and predictive power are rigorously tested through internal and external validation procedures. nih.govmdpi.com A good QSAR model will have high correlation coefficients (r²) for the training set and good predictive ability (q²) for a test set of compounds not used in model generation. nih.gov

QSAR studies have been successfully applied to various heterocyclic systems, including designer benzodiazepines and quinoline (B57606) derivatives, to predict their biological activity. nih.govmdpi.combiointerfaceresearch.com For example, a QSAR model for designer benzodiazepines predicted high biological activity for 41% of the studied compounds, which was later supported by docking studies. nih.govnih.gov A validated QSAR model for benzodioxole-morpholine analogues would be a valuable predictive tool, enabling the rapid estimation of the activity of newly designed compounds and guiding synthetic efforts toward more potent molecules. ucl.ac.ukpensoft.net

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Description | Relevance to Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the target. pensoft.net |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge transfer. | |

| Steric/Topological | Molecular Volume/Area | The volume or surface area of the molecule. | Affects how well the molecule fits into the binding site. pensoft.net |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Correlates with the size and dispersion forces of the ligand. | |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Describes the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. pensoft.net |

| Structural | Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donor and acceptor groups. | Determines the potential for forming specific hydrogen bonds with the target. smolecule.com |

Conformational Analysis and Molecular Flexibility Studies using Computational Chemistry

The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its ability to bind to a biological target. Computational chemistry provides powerful methods to study the conformational landscape of molecules like this compound.

Understanding the molecule's flexibility is also important, as some targets may require the ligand to adopt a specific, higher-energy conformation upon binding (an induced fit). Molecular dynamics simulations can be used to explore the range of conformations accessible to the molecule at a given temperature, providing insights into its inherent flexibility and the energetic barriers between different conformational states. abap.co.in This knowledge is essential for designing rigid analogues that lock the molecule in a bioactive conformation or for understanding the entropic cost of binding.

Table 3: Key Structural and Conformational Features

| Feature | Description | Method of Analysis | Significance |

| Benzodioxole Ring Conformation | Typically near-planar. smolecule.com | X-ray Crystallography, DFT Calculations | Provides a rigid anchor for aromatic interactions. |

| Morpholine Ring Conformation | Predominantly a chair conformation. nih.gov | X-ray Crystallography, NMR Spectroscopy, Computational Modeling | The chair conformation minimizes steric strain and positions substituents in defined axial/equatorial orientations. |

| Dihedral Angles | Rotation around the C-C and C-N bonds of the carbonyl linker. | Computational Potential Energy Scans, NMR (NOE) Spectroscopy mdpi.com | Defines the overall 3D shape and the spatial relationship between the two ring systems, which is critical for receptor fit. nih.gov |

| Molecular Flexibility | The ability of the molecule to adopt different conformations. | Molecular Dynamics (MD) Simulations abap.co.in | Influences the binding process (induced fit vs. conformational selection) and binding affinity. |

Preclinical Biological Activity Profiling of 4 1,3 Benzodioxol 5 Ylcarbonyl Morpholine in Experimental Models

In Vitro Cytotoxicity and Antiproliferative Activity in Relevant Cell Lines (e.g., cancer cell lines)

For instance, a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides were synthesized and tested for anti-cancer activity. These compounds, which feature a morpholine (B109124) ring, generally showed low activity, with the exception of moderate sensitivity observed in the UO-31 renal cancer cell line. mspsss.org.ua Another study on a different morpholine derivative, 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, demonstrated cytotoxic activity against breast cancer cells, with a preliminary therapeutic range identified as 0.6 - 2.0 µM. preprints.org

The 1,3-benzodioxole (B145889) moiety is a core component of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a dual-specific c-Src/Abl kinase inhibitor. nih.gov This compound proved to be a potent inhibitor of tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly increased survival in an orthotopic model of human pancreatic cancer. nih.gov

Furthermore, analogues of the marine alkaloid nortopsentin, specifically 2,5-bis(3′-indolyl)pyrroles, have shown significant concentration-dependent antitumor activity against a panel of human tumor cell lines, with some derivatives exhibiting mean IC50 values at the sub-micromolar level. mdpi.com Methoxylated chalcones that incorporate an N-methylpiperidinyl substituent, structurally related to the morpholine group, inhibited the growth of human tumor cell lines like MCF-7 (breast), HCT 116 (colon), and Jurkat (T-cell leukemia) with IC50 values below 5 µM. nih.gov

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds

| Compound Class/Name | Cell Line(s) | Activity/IC50 | Reference |

|---|---|---|---|

| Methoxylated chalcones with N-methylpiperidinyl substituent | MCF-7, HCT 116, Jurkat | <5 µM | nih.gov |

| 2,5-bis(3′-Indolyl)pyrroles (Nortopsentin analogues) | Panel of 42 human tumor cell lines | Mean IC50: 0.67-1.54 µM | mdpi.com |

| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | UO-31 (Renal Cancer) | Moderately sensitive | mspsss.org.ua |

| 2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | Breast Cancer Cells | Effective cytotoxic concentration: 0.6 - 2.0 µM | preprints.org |

Antimicrobial Activity Evaluation in Bacterial and Fungal Strains

The morpholine and 1,3-benzodioxole moieties are individually associated with antimicrobial properties. researchgate.net The combination of these two scaffolds in 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine suggests a potential for activity against various microbial pathogens.

Studies on novel piperazine (B1678402) and morpholine derivatives have demonstrated significant antimicrobial activity. nih.gov For example, certain newly synthesized morpholine derivatives showed high inhibitory activity against a wide range of bacterial strains, with inhibition zones measuring between 17 and 26 mm. preprints.org Another compound, 4-(Phenylsulfonyl) morpholine, did not show direct antimicrobial activity at concentrations up to 1024 μg/mL but acted as a modulating agent, enhancing the efficacy of aminoglycoside antibiotics like amikacin (B45834) against multi-resistant Pseudomonas aeruginosa. nih.gov The morpholine ring itself is noted for its antibacterial, antimycobacterial, and antifungal properties. researchgate.net

The 1,3-benzodioxole structure, a key part of piperine (B192125), also contributes to antimicrobial effects. Polymer composites incorporating piperic acid, derived from piperine, have shown noteworthy antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Fusarium solani. researchgate.net

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Class | Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Novel Morpholine Derivatives | Various Gram-positive and Gram-negative bacteria | High inhibitory activity (inhibition zones 17-26 mm) | preprints.org |

| 4-(Phenylsulfonyl) morpholine | P. aeruginosa (multi-resistant) | Modulated amikacin activity, reducing MIC from 312.5 to 39.06 μg/mL | nih.gov |

| Piperic Acid Polymer Composites | S. aureus, E. coli | Worthwhile antibacterial activity | researchgate.net |

| Piperic Acid Polymer Composites | Fusarium solani | Maximum mycelial growth inhibition | researchgate.net |

Assessment of Anti-inflammatory and Analgesic Potential in Model Systems

The structural similarity of this compound to piperine, which is (E,E)-1-piperoylpiperidine, suggests potential anti-inflammatory and analgesic activities. Piperine and its derivatives have been the subject of numerous studies in this area.

An in silico study of piperine amide and ester analogues predicted that several derivatives could be more selective and active inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, than piperine itself. imist.ma In a study evaluating synthetic piperine amide derivatives, compound 3, a piperic acid amide, showed the most potent anti-inflammatory activity with an IC50 value of 19.5 μM in a nitric oxide (NO) inhibition assay on LPS-activated macrophages. rsu.ac.th This suggests the amide moiety plays a crucial role. rsu.ac.th

The anti-inflammatory activity of various morpholine derivatives has also been documented. Asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base were synthesized, with some compounds exhibiting potent anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium in a protein denaturation assay. japsonline.com In vivo studies on heterocyclic derivatives have also identified compounds with significant anti-inflammatory effects in carrageenan-induced paw edema models. nih.gov

Regarding analgesic potential, an aqueous extract of Peperomia pellucida, a plant in the same family as the source of piperine, demonstrated significant analgesic effects in both acetic acid-induced writhing and hot-plate tests in mice. nih.gov A study on pure piperine found it had a significant pain-relieving effect at doses of 5 and 10 mg/kg in a hot plate test. researchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Structurally Related Compounds

| Compound/Extract | Model | Activity | Reference |

|---|---|---|---|

| Piperine Amide Derivative (Compound 3) | NO inhibition in LPS-activated J774.A1 macrophages | IC50 = 19.5 µM | rsu.ac.th |

| Morpholine Mannich base of AMACs (Compounds 4c, 4d) | Inhibition of heat-induced albumin denaturation | Potent activity, comparable to diclofenac sodium | japsonline.com |

| Peperomia pellucida Aqueous Extract | Acetic acid-induced writhing test (mice) | Highest analgesic activity at 400 mg/kg | nih.gov |

| Pure Piperine | Hot plate test (mice) | Maximum analgesic effect at 10 mg/kg | researchgate.net |

Immunomodulatory Effects in Preclinical In Vitro Assays

The potential immunomodulatory effects of this compound can be inferred from studies on piperine. Piperine has been shown to be a modulator of both innate and acquired immune responses. turkishimmunology.org

In one study, oral administration of piperine to rats for one month led to a significant decrease in nitric oxide and oxygen free radical levels in peritoneal macrophages. turkishimmunology.org Furthermore, macrophages from piperine-treated rats produced lower levels of the pro-inflammatory cytokine IL-12 and elevated levels of the anti-inflammatory cytokine IL-10 after stimulation with lipopolysaccharide (LPS). turkishimmunology.org This indicates a shift towards an anti-inflammatory phenotype. In vivo, piperine reduced delayed-type hypersensitivity responses and modulated T-helper lymphocyte responses by decreasing the expression of T-bet (Th1 master regulator) and RORγt (Th17 master regulator). turkishimmunology.org

While direct studies on the immunomodulatory effects of morpholine amides are less common, antimicrobial peptides (AMPs), which are sometimes synthetically modified, are known to possess immunomodulatory capabilities, often referred to as innate defense regulator (IDR) peptides. frontiersin.org These peptides can modulate the host immune system by targeting various immune cells and signaling pathways. frontiersin.org

Table 4: Immunomodulatory Effects of Piperine

| Model System | Effect of Piperine | Reference |

|---|---|---|

| Rat Peritoneal Macrophages (LPS-stimulated) | Decreased NO and oxygen free radicals | turkishimmunology.org |

| Rat Peritoneal Macrophages (LPS-stimulated) | Decreased IL-12 production | turkishimmunology.org |

| Rat Peritoneal Macrophages (LPS-stimulated) | Increased IL-10 production | turkishimmunology.org |

| OVA-immunized rats | Reduced delayed-type hypersensitivity | turkishimmunology.org |

| OVA-immunized rats (Ex vivo analysis) | Reduced expression of T-bet and RORγt mRNA | turkishimmunology.org |

Evaluation in Specific Neurodegenerative Disease Models (In Vitro/Ex Vivo)

The morpholine ring is a key feature in compounds designed to treat neurodegenerative diseases, often by targeting enzymes like cholinesterases. nih.gov The cholinergic hypothesis of Alzheimer's disease suggests that inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be a therapeutic strategy. mdpi.commdpi.com

Several studies have synthesized and evaluated morpholine-containing derivatives as cholinesterase inhibitors. A series of phenoxyethyl morpholine and piperidine (B6355638) derivatives were tested for their ability to inhibit AChE. While replacing a piperidine ring with a morpholine ring generally resulted in lower inhibition, these scaffolds are of continued interest in designing cholinesterase inhibitors. nih.govresearchgate.net In another study, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed as dual AChE and BuChE inhibitors. One compound, 11g, was identified as the most potent, with IC50 values of 1.94 µM for AChE and 28.37 µM for BuChE. mdpi.com

The 1,3-benzodioxole moiety is also found in compounds designed for neuroprotective applications. Piperine itself has been investigated for its neuroprotective properties. turkishimmunology.org The structural backbone of this compound, combining both the morpholine and benzodioxole groups, makes it a compound of interest for potential activity in neurodegenerative disease models, particularly as a cholinesterase inhibitor.

Table 5: Cholinesterase Inhibitory Activity of Related Morpholine Derivatives

| Compound Class/Name | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Phenoxyethyl piperidine derivative (5c) | eeAChE | 0.50 µM | nih.govresearchgate.net |

| 4-N-phenylaminoquinoline-morpholine derivative (11g) | AChE | 1.94 µM | mdpi.com |

| 4-N-phenylaminoquinoline-morpholine derivative (11g) | BChE | 28.37 µM | mdpi.com |

| Quinoxaline derivative (6c) | AChE | 0.077 µM | mdpi.com |

| Semi-synthetic piperidine alkaloid (Compound 7) | AChE | 7.32 µM | nih.gov |

*eeAChE refers to electric eel acetylcholinesterase.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 1,3 Benzodioxol 5 Ylcarbonyl Morpholine in Research Contexts

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Biological Matrices

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine. It provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition with a high degree of confidence. For instance, ESI-MS and ESI-MS/MS analyses are conducted on high-resolution hybrid quadrupole (Q) and orthogonal time-of-flight (TOF) mass spectrometers. mdpi.comresearchgate.net This technique is crucial for distinguishing the target compound from isomers or impurities.

In the context of biological matrices, HRMS is pivotal for identifying metabolites. After administration to a biological system, the parent compound undergoes biotransformation, leading to various metabolic products. In silico prediction tools can forecast potential metabolites, which are then confirmed and quantified using HRMS. nih.gov This is critical in understanding the compound's metabolic fate and identifying potential biomarkers. nih.gov For example, combining results from multiple prediction tools can help identify key biomarkers consistent with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound. Both ¹H-NMR and ¹³C-NMR provide a wealth of information about the chemical environment of each proton and carbon atom in the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a related compound, morpholino(phenyl)methanone, shows multiplets for the phenyl protons and the morpholine (B109124) protons, providing information about their connectivity and spatial arrangement. rsc.org In this compound, the protons on the benzodioxole ring would exhibit characteristic signals, as would the protons on the morpholine ring. The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation in solution.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The spectrum for morpholino(phenyl)methanone shows distinct signals for the carbonyl carbon, the phenyl carbons, and the carbons of the morpholine ring. rsc.org For this compound, the ¹³C-NMR spectrum would reveal the chemical shifts of the carbons in the benzodioxole, carbonyl, and morpholine moieties. These shifts are indicative of the electronic environment of each carbon atom and can be used to confirm the compound's structure.

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can further elucidate the connectivity and spatial relationships between different parts of the molecule, providing a comprehensive picture of its three-dimensional structure and conformation in solution.

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unambiguous structural information for this compound, including bond lengths, bond angles, and torsion angles. mdpi.com In a related benzodioxole-containing compound, X-ray crystallography revealed the planar nature of the benzodioxole ring and the dihedral angles between different ring systems. nih.gov For this compound, a crystal structure would definitively establish the conformation of the morpholine ring and its orientation relative to the benzodioxole carbonyl group.

Furthermore, X-ray crystallography is crucial for analyzing protein-ligand complexes. If this compound is being investigated as a ligand for a biological target, co-crystallization with the protein can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov This information is invaluable for structure-based drug design and understanding the compound's mechanism of action at a molecular level.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scielo.org.mx These "molecular fingerprints" are highly specific and can be used for functional group characterization and to confirm the presence of key structural features in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch, the C-O-C stretches of the benzodioxole and morpholine rings, and the aromatic C-H stretches. chemicalbook.comnih.gov The position and intensity of these bands can provide insights into the electronic environment and conformation of the molecule. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum would also show characteristic bands for the various functional groups, and the combination of IR and Raman data allows for a more complete vibrational analysis. scielo.org.mxresearchgate.net Surface-enhanced Raman spectroscopy (SERS) can be used to study the interaction of the molecule with metal surfaces. ikifp.edu.pl

Advanced Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Quantification in Research Samples

Advanced chromatographic techniques are essential for assessing the purity of this compound and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating the target compound from impurities and for determining its concentration. nih.gov A validated RP-HPLC method, often using a C18 column and a suitable mobile phase, can provide high resolution and sensitivity. nih.govptfarm.pl UV detection is commonly employed, with the wavelength selected based on the compound's UV-Vis spectrum. nih.gov The method should be validated for parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and faster technique used for monitoring reaction progress, checking purity, and for initial screening. nih.gov Different solvent systems can be employed to achieve optimal separation of the compound from starting materials or byproducts. researchgate.netnih.gov Visualization is typically achieved under UV light. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives in Chemical Biology

Identification of Novel Molecular Targets and Underexplored Biological Pathways

A primary avenue of future research will be the systematic identification of the molecular targets of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine. Both the 1,3-benzodioxole (B145889) and morpholine (B109124) rings are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net

The 1,3-benzodioxole group, also known as the methylenedioxyphenyl (MDP) moiety, is found in numerous natural products and synthetic compounds with activities ranging from anticancer to neuroprotective effects. chemicalbook.comchemicalbook.com Derivatives have been shown to interact with enzymes like cytochrome P-450 and have been explored for their cytotoxic activity against various tumor cell lines. nih.govchemicalbook.comchemicalbook.com The morpholine ring is a common feature in approved drugs, valued for its ability to improve physicochemical properties and engage in specific interactions with enzyme active sites and receptors. nih.govtandfonline.com Morpholine-containing compounds have been identified as potent inhibitors of enzymes such as kinases (e.g., PI3K, c-Src, Abl) and modulators of receptors involved in neurodegenerative diseases. tandfonline.comacs.orgsci-hub.senih.gov

Future research could employ high-throughput screening and target-based assays to investigate the interaction of this compound with a panel of enzymes and receptors known to be modulated by its parent scaffolds.

Table 1: Illustrative Panel of Potential Molecular Targets for Screening

| Target Class | Specific Example(s) | Rationale |

| Kinases | PI3K, c-Src, Abl, LRRK2 | Morpholine and benzodioxole moieties are present in known kinase inhibitors. tandfonline.comacs.orgsci-hub.senih.gov |

| GPCRs | Dopamine Receptors, Serotonin Receptors | Morpholine derivatives often show affinity for CNS receptors. acs.org |

| Metabolic Enzymes | Cytochrome P450, Monoamine Oxidase (MAO) | The 1,3-benzodioxole ring is a known interactor with P450 enzymes. chemicalbook.com Morpholine structures can confer selectivity for MAO isoforms. tandfonline.com |

| Ion Channels | Voltage-gated sodium or calcium channels | Various heterocyclic compounds influence ion channel function. |

Phenotypic screening in disease-relevant cell models (e.g., cancer cell lines, neuronal cultures) could also uncover unexpected biological activities and pathways, which can then be deconvoluted using chemoproteomic techniques to identify the specific molecular targets. nih.gov

Development of Advanced Chemical Probes for Mechanistic Interrogation

A well-characterized small molecule can be invaluable as a chemical probe to investigate biological processes. mskcc.orgpageplace.denih.gov Should initial screening reveal a potent and selective activity for this compound, it could serve as the foundation for a new class of chemical probes. mskcc.org The development of such tools involves chemically modifying the parent molecule to enable detection or target engagement studies without abolishing its biological activity. mskcc.org

Future work would focus on synthesizing derivatives that incorporate:

Reporter Tags: Attaching fluorescent dyes (e.g., FITC) or biotin (B1667282) tags would allow for visualization of the compound's subcellular localization via microscopy or for affinity purification of its binding partners for identification by mass spectrometry. mskcc.org

Photo-affinity Labels: Introducing a photoreactive group (e.g., a diazirine or benzophenone) would enable covalent cross-linking of the probe to its molecular target upon UV irradiation, facilitating unambiguous target identification.

Clickable Handles: Incorporating a terminal alkyne or azide (B81097) group would allow for the use of "click chemistry" to attach various tags post-treatment in a biological system, a versatile strategy for activity-based protein profiling (ABPP).

The goal is to create a "chemical toolbox" of probes derived from the core scaffold to dissect the function of a target protein in its native cellular environment. mskcc.org

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a holistic view of the cellular effects of this compound and its future analogues, integration with systems biology and multi-omics approaches will be essential. nih.govnih.gov These technologies can provide an unbiased, system-wide map of the molecular changes induced by the compound, helping to elucidate its mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.govfrontlinegenomics.com

A prospective multi-omics study could be designed as follows:

Table 2: Proposed Multi-Omics Experimental Design

| Omics Technology | Objective | Potential Insights |

| Transcriptomics (RNA-seq) | Profile changes in gene expression upon compound treatment. | Identify modulated signaling pathways and gene regulatory networks. happiestminds.com |

| Proteomics (MS-based) | Quantify changes in global protein abundance and post-translational modifications (e.g., phosphorylation). | Reveal downstream effects on protein signaling cascades and identify direct or indirect targets. nih.gov |

| Metabolomics | Analyze changes in the cellular metabolome. | Uncover effects on metabolic pathways and cellular energy states. happiestminds.com |

| Chemoproteomics (e.g., ABPP) | Identify direct protein targets of the compound or its probe-enabled derivatives. | Directly link the compound to its molecular target(s) within the complex proteome. nih.gov |

By integrating these datasets, researchers can construct comprehensive models of the compound's biological impact, moving beyond a single target to understand its network-level effects. nih.gov This approach is crucial for validating therapeutic hypotheses and predicting potential outcomes in more complex biological systems. frontlinegenomics.com

Exploration of Novel Synthetic Methodologies for Complex Analogues with Tunable Activities

The future development of this compound as a therapeutic lead or chemical probe will depend on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. sci-hub.se This requires the exploration of flexible and efficient synthetic methodologies.

The core structure consists of an amide bond linking the 1,3-benzodioxole and morpholine rings. sigmaaldrich.com While classical amide bond formation is robust, modern catalytic methods could offer more sustainable and efficient routes. researchgate.net Key areas for synthetic exploration include:

Late-Stage Functionalization: Developing methods to modify the aromatic 1,3-benzodioxole ring or the morpholine scaffold after the core structure is assembled would rapidly generate diverse analogues. researchgate.net This could involve C-H activation or cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new substituents. researchgate.networldresearchersassociations.com

Scaffold Modification: The morpholine ring could be replaced with other heterocycles (e.g., piperazine (B1678402), thiomorpholine) to probe the importance of the oxygen atom and the ring's pKa for activity. nih.gov Similarly, modifications to the 1,3-benzodioxole ring, such as altering substituents or ring-opening, could fine-tune electronic and steric properties. nih.gov

Amide Bond Isosteres: Replacing the stable amide bond with other linking groups could modulate the compound's metabolic stability and conformational properties. nih.govnumberanalytics.com

These synthetic efforts would aim to create a library of compounds with a range of potencies, selectivities, and physicochemical properties, which is essential for optimizing a lead candidate. nih.gov

Addressing Challenges and Opportunities in Preclinical Development of Novel Chemical Entities

Advancing a compound like this compound from a laboratory hit to a clinical candidate involves navigating the preclinical development process. primescholars.comnih.gov This stage assesses safety, toxicity, and pharmacokinetic properties before human trials can begin. medium.comresearchgate.net

Key Challenges and Opportunities:

Metabolic Stability: The 1,3-benzodioxole moiety is known to be a potential substrate for cytochrome P450 enzymes, which can lead to the formation of reactive carbene intermediates and potential drug-drug interactions or toxicity. nih.gov A significant challenge will be to understand the metabolic fate of this compound. This also presents an opportunity, as medicinal chemists can design analogues that block or alter metabolic pathways to improve the pharmacokinetic profile. sci-hub.se

Target Validation: Unambiguously proving that the therapeutic effect of a compound is due to its interaction with a specific target is a major hurdle. nih.gov The chemical probes developed in section 7.2, alongside genetic techniques, will be crucial for validating the molecular mechanism of action, which is a prerequisite for successful clinical development. nih.gov

Careful preclinical profiling is necessary to identify and mitigate potential liabilities, ultimately increasing the probability of a successful transition to clinical trials. nih.govresearchgate.net

Q & A

Basic: What are the common synthetic routes for 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions between a benzodioxol-containing carbonyl precursor and morpholine derivatives. Key steps include:

- Acylation: Reacting 1,3-benzodioxol-5-carboxylic acid with morpholine using coupling agents like CDI (1,1'-carbonyldiimidazole) or DCC (dicyclohexylcarbodiimide) under inert conditions.

- Purification: Techniques such as recrystallization (e.g., using 4-methyl-2-pentanone) or column chromatography (silica gel, gradient elution) are critical. Industrial-scale methods may employ continuous flow processes to minimize by-products .

Optimization Strategies:

- Use high-purity starting materials (>97% by HPLC).

- Monitor reaction progress via TLC or LC-MS.

- Employ advanced purification (e.g., preparative HPLC) for >95% purity.

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| CDI-mediated coupling | 80.1 | 95 | Reflux in 4-methyl-2-pentanone, 15h | |

| DCC coupling | 75 | 90 | RT, anhydrous THF, 24h | Inferred |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and morpholine C-O-C asymmetric vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₁NO₄: 249.0735) .

Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations for IR/NMR) to resolve ambiguities .

Advanced: How to address contradictions between experimental and computational spectral data?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational models.

- Step 1: Re-examine experimental conditions (e.g., solvent polarity, temperature) and ensure computational settings (e.g., solvent model, basis set) match.

- Step 2: Perform conformational analysis (e.g., molecular dynamics simulations) to identify dominant conformers contributing to spectral profiles .

- Step 3: Validate with alternative techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR).

Example: A computed carbonyl stretch at 1680 cm⁻¹ might shift to 1665 cm⁻¹ experimentally due to hydrogen bonding; adjust solvent parameters in DFT calculations .

Advanced: What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Methodological Answer:

For reactions like Suzuki coupling (e.g., introducing aryl groups to the morpholine core):

- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts.

- Ligand Effects: Bulky ligands (e.g., XPhos) improve steric control and reduce side reactions .

- Solvent/Base Optimization: Use toluene/DMF mixtures with K₂CO₃ or Cs₂CO₃ for better solubility.

Design of Experiments (DoE):

- Vary temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48h).

- Analyze via HPLC-MS to track conversion and by-product formation.

| Catalyst | Ligand | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | 92 | 88 | |

| PdCl₂(dppf) | PPh₃ | 85 | 78 | Inferred |

Basic: What are the stability considerations under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the benzodioxol moiety.

- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.

- Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks.

Safety: Follow guidelines for morpholine derivatives (e.g., avoid inhalation; use fume hoods) .

Advanced: How to design experiments to study the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) or receptors. Compare with known morpholine-containing inhibitors .

- In Vitro Assays:

- Enzyme Inhibition: Test IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.

- Cytotoxicity: MTT assays on cell lines (e.g., HEK293, HeLa) to assess viability .

Case Study: A morpholine-thiazole hybrid showed enhanced binding affinity due to π-π stacking with aromatic residues; similar strategies apply here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.